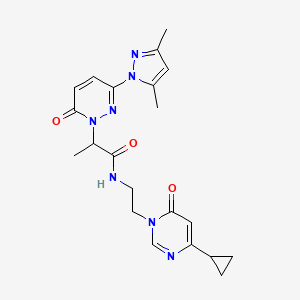

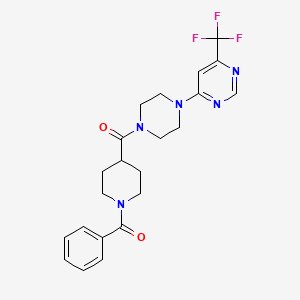

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide, is a complex molecule that likely contains multiple nitrogen-containing heterocycles. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and biological evaluation of related nitrogen heterocycles, which can be used to infer potential properties and synthesis pathways for the compound .

Synthesis Analysis

The synthesis of related nitrogen-containing heterocycles is described in the first paper, which details the creation of pyrazole, triazole, pyridinone, and pyrimidinone derivatives from a specific starting material . The second paper discusses the synthesis of bipyrazol derivatives with antimicrobial properties . These papers suggest that the synthesis of complex nitrogen heterocycles often involves multi-step reactions, including rearrangements and treatments with various hydrazines, to achieve the desired structures.

Molecular Structure Analysis

The molecular structure of nitrogen heterocycles is typically characterized using spectroscopic methods such as infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of nitrogen heterocycles can include rearrangements, as mentioned in the second paper, where a hydrazine derivative is rearranged to form bipyrazol derivatives . These reactions are often sensitive to conditions such as temperature, pH, and the presence of catalysts.

Physical and Chemical Properties Analysis

While the papers do not directly provide physical and chemical properties of the compound , they do offer insights into the properties of similar nitrogen heterocycles. These compounds often exhibit significant biological activity, as evidenced by the antimicrobial properties evaluated in the second paper . The physical properties such as solubility, melting point, and stability can be inferred to some extent from the structural characteristics and functional groups present in the molecule.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, particularly those containing pyrimidine and pyrazole moieties, are of significant interest in scientific research due to their potential biological activities. For example, the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation has been explored, showing potential in insecticidal and antibacterial applications (Deohate & Palaspagar, 2020). This method leverages microwave irradiation for efficient compound synthesis, indicating a possible synthetic route for related compounds like N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide.

Antibacterial and Antimicrobial Activity

The search for new antibacterial and antimicrobial agents is a critical area of scientific research. Novel heterocyclic compounds containing sulfonamido moieties have been synthesized for this purpose, showing promising antibacterial activities (Azab, Youssef, & El-Bordany, 2013). Similarly, compounds with pyrazolo[3,4-d]pyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of these heterocycles in developing new therapeutic agents (Rahmouni et al., 2016).

Insecticidal Applications

The exploration of heterocyclic compounds for insecticidal activity represents another avenue of scientific research. Compounds synthesized through the cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides have shown potential against Pseudococcidae insects, linking the structural features of these compounds to insecticidal efficacy (Deohate & Palaspagar, 2020).

properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O3/c1-13-10-14(2)27(24-13)18-6-7-19(29)28(25-18)15(3)21(31)22-8-9-26-12-23-17(11-20(26)30)16-4-5-16/h6-7,10-12,15-16H,4-5,8-9H2,1-3H3,(H,22,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARZZNOOEDBURK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NCCN3C=NC(=CC3=O)C4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2504309.png)

![(2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2504312.png)

![2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2504313.png)

![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B2504314.png)

![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2504316.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2504322.png)

![Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2504326.png)

![4-(2-{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}ethyl)-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2504329.png)